![molecular formula C19H17N5O2S B2756296 N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 688793-72-8](/img/structure/B2756296.png)
N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction between tryptamine and another compound . For example, a compound was obtained in high yield in the reaction between tryptamine and naproxen . Another compound was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent .Molecular Structure Analysis
The molecular structure of similar compounds was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies on compounds with similar structural features, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal their molecular conformations, including folded structures and intramolecular hydrogen bonding. These insights are crucial for understanding the chemical and physical properties of compounds, which can inform their potential applications in material science and drug design (Subasri et al., 2017).
Antiallergic Agents
Compounds structurally related to N-[2-(1H-indol-3-yl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide have been explored for their antiallergic properties. For instance, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides demonstrated significant potency in antiallergic assays, highlighting the therapeutic potential of these molecules in allergy treatment and immunological research (Menciu et al., 1999).
Antifolates and Antitumor Agents
The design and synthesis of classical and nonclassical antifolates based on pyrrolo[2,3-d]pyrimidine derivatives have shown promise as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. These compounds are part of ongoing research into chemotherapy drug development, particularly for cancers and infections in immunocompromised patients (Gangjee et al., 2007).
Glutaminase Inhibitors
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds with similar structural motifs, has been aimed at finding more potent inhibitors of kidney-type glutaminase (GLS). These studies are critical for developing new treatments for cancer, as GLS plays a significant role in cancer cell metabolism (Shukla et al., 2012).
Antimicrobial and Anticancer Compounds
Novel pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized for their antimicrobial activities. Such compounds offer insights into the development of new antibiotics and antimicrobial agents, addressing the global challenge of antibiotic resistance (Hossan et al., 2012).
Coordination Complexes and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including their effects on the self-assembly process and antioxidant activity, are pivotal for the development of novel materials with potential applications in catalysis, molecular recognition, and as antioxidants (Chkirate et al., 2019).
Mecanismo De Acción
Target of Action
For instance, compounds containing the indole moiety, such as tryptamine, play a fundamental role in the human body . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Mode of Action
For example, the mechanism of action of naproxen, a nonsteroidal anti-inflammatory drug (NSAID), involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
Related compounds like naproxen are known to affect thearachidonic acid pathway . They inhibit the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Result of Action
Based on the known effects of related compounds, it can be inferred that this compound may have potential analgesic and anti-inflammatory effects .
Direcciones Futuras
The synthesis of new compounds that combine the properties of tryptamine and other compounds is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of other compounds . Future research could focus on synthesizing a hybrid molecule that combines tryptamine and other compounds together in order to combine their properties .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c25-16(20-9-7-12-10-22-15-6-2-1-4-13(12)15)11-24-18(26)14-5-3-8-21-17(14)23-19(24)27/h1-2,4,6,10,14,17,21-22H,3,5,7-9,11H2,(H,20,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOUEHOUXOGUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC1)NC(=S)N(C2=O)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-chlorophenyl)(cyano)methyl]-3-hydroxy-3-phenylbutanamide](/img/structure/B2756214.png)
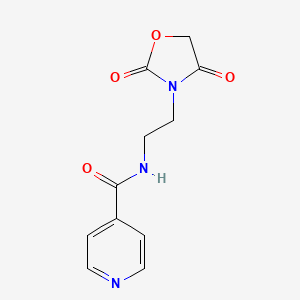
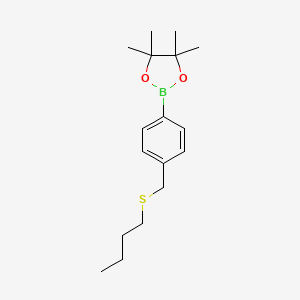
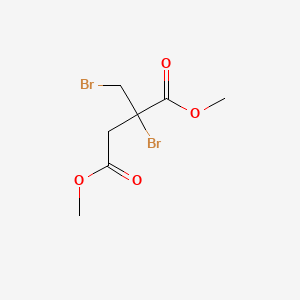
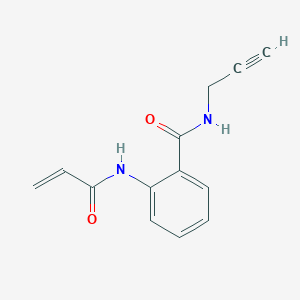
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2756225.png)
![3-{[1-(2,3-Dimethoxyphenyl)but-3-en-1-yl]amino}propan-1-ol](/img/structure/B2756228.png)

![N-(1-cyanocyclohexyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2756230.png)
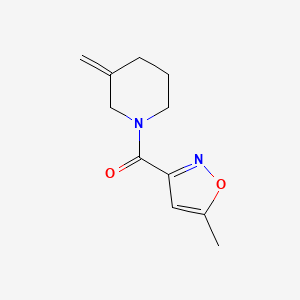

![1-[4-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2756234.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2756235.png)